molecular formula C14H16ClN3O B12236384 [1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]methanol

[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]methanol

Cat. No.: B12236384
M. Wt: 277.75 g/mol
InChI Key: WEQQKYVDABVEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]methanol is a compound that features a quinazoline ring substituted with a chlorine atom at the 6-position and a piperidine ring at the 4-position, which is further substituted with a methanol group. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]methanol typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and formamide, under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.

    Coupling Reaction:

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]methanol lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

[1-(6-chloroquinazolin-4-yl)piperidin-4-yl]methanol

InChI

InChI=1S/C14H16ClN3O/c15-11-1-2-13-12(7-11)14(17-9-16-13)18-5-3-10(8-19)4-6-18/h1-2,7,9-10,19H,3-6,8H2

InChI Key

WEQQKYVDABVEIM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)C2=NC=NC3=C2C=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.